molecular formula C12H10N2O2 B14771200 6-(2-Methylphenyl)pyrimidine-4-carboxylic acid

6-(2-Methylphenyl)pyrimidine-4-carboxylic acid

Cat. No.: B14771200
M. Wt: 214.22 g/mol
InChI Key: WJARMKYQAJKBFL-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2-methylphenyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 2-methylphenylacrylonitrile. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dicarboxylic acid, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

6-(2-Methylphenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • 4-Methylpyrrole-2-carboxylic acid
  • Pyrimidine-4-carboxylic acid

Uniqueness

6-(2-Methylphenyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(2-methylphenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-4-2-3-5-9(8)10-6-11(12(15)16)14-7-13-10/h2-7H,1H3,(H,15,16)

InChI Key

WJARMKYQAJKBFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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